REACTION_CXSMILES
|
[OH-].[K+].[Cl-:3].C[NH3+].[C:6]([N:9]1[CH2:14][CH2:13][C:12](=O)[CH2:11][CH2:10]1)(=[O:8])[CH3:7].[C:16]([BH3-])#[N:17].[Na+]>CO.C(O)C.C(O)(C)C>[ClH:3].[C:6]([N:9]1[CH2:14][CH2:13][CH:12]([NH:17][CH3:16])[CH2:11][CH2:10]1)(=[O:8])[CH3:7] |f:0.1,2.3,5.6,10.11|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
8.5 g
|
Type
|
reactant
|
Smiles
|
[Cl-].C[NH3+]
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
14 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)N1CCC(CC1)=O
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
C(#N)[BH3-].[Na+]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Type
|
CUSTOM
|
Details
|
the mixture stirred for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
After filtration through sodium carbonate
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
the residue was partitioned between chloroform (100 ml) and aqueous potassium hydroxide (2.5 g in 15 ml H2O)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The chloroform layer was dried (Na2CO3)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give a colorless oil which
|
Type
|
CUSTOM
|
Details
|
excess hydrogen chloride gas was bubbled into the cooled solution (ice bath)
|
Type
|
ADDITION
|
Details
|
Addition of acetone
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
Cl.C(C)(=O)N1CCC(CC1)NC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 71.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |